Cas no 1569650-86-7 (1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid)

1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a specialized dihydropyridine derivative with notable applications in pharmaceutical and chemical research. Its structure features a methoxyethyl substituent at the 1-position and a methyl group at the 6-position, contributing to its unique reactivity and solubility profile. The compound's carboxylic acid functionality enhances its utility as an intermediate in synthetic chemistry, particularly for the development of bioactive molecules. Its stability under controlled conditions and compatibility with various reaction conditions make it a valuable building block for medicinal chemistry and drug discovery. This compound is particularly relevant in the synthesis of potential therapeutic agents targeting oxidative stress and inflammation pathways.
1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid structure
1569650-86-7 structure
Product name:1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
CAS No:1569650-86-7
MF:C10H13NO4
MW:211.214523077011
MDL:MFCD28383910
CID:4606809
PubChem ID:86711580

1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
    • 1-(2-methoxyethyl)-6-methyl-4-oxopyridine-3-carboxylic acid
    • Z2028214390
    • 1-(2-methoxy-ethyl)-6-methyl-4-oxo-1,4-dihydro-pyridine-3-carboxylic acid
    • 1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
    • MDL: MFCD28383910
    • Inchi: 1S/C10H13NO4/c1-7-5-9(12)8(10(13)14)6-11(7)3-4-15-2/h5-6H,3-4H2,1-2H3,(H,13,14)
    • InChI Key: VJJNKAGJSPUHAM-UHFFFAOYSA-N
    • SMILES: O(C)CCN1C=C(C(=O)O)C(C=C1C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 343
  • Topological Polar Surface Area: 66.8
  • XLogP3: 0.8

1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-205465-2.5g
1-(2-methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
1569650-86-7 95.0%
2.5g
$629.0 2025-02-20
Enamine
EN300-205465-10.0g
1-(2-methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
1569650-86-7 95.0%
10.0g
$1380.0 2025-02-20
Enamine
EN300-205465-0.05g
1-(2-methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
1569650-86-7 95.0%
0.05g
$75.0 2025-02-20
TRC
M139530-25mg
1-(2-methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic Acid
1569650-86-7
25mg
$ 70.00 2022-06-04
1PlusChem
1P01BA1Z-10g
1-(2-methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
1569650-86-7 95%
10g
$1768.00 2024-06-20
A2B Chem LLC
AW05063-10g
1-(2-methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
1569650-86-7 95%
10g
$1488.00 2024-04-20
Enamine
EN300-205465-10g
1-(2-methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
1569650-86-7 95%
10g
$1380.0 2023-09-16
A2B Chem LLC
AW05063-500mg
1-(2-methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
1569650-86-7 95%
500mg
$300.00 2024-04-20
A2B Chem LLC
AW05063-250mg
1-(2-methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
1569650-86-7 95%
250mg
$203.00 2024-04-20
Enamine
EN300-205465-5.0g
1-(2-methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
1569650-86-7 95.0%
5.0g
$929.0 2025-02-20

Additional information on 1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic Acid: A Comprehensive Overview

1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a compound with the CAS number 1569650-86-7, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of dihydropyridines, a group of molecules known for their versatility in synthetic chemistry and their potential applications in drug development. The structure of this compound is characterized by a dihydropyridine ring system with specific substituents that confer unique chemical and biological properties.

The dihydropyridine core of this molecule is a six-membered ring containing two nitrogen atoms and two double bonds, which provides a platform for various functional groups to be attached. In this case, the substituents include a 2-methoxyethyl group at position 1, a methyl group at position 6, and a carboxylic acid group at position 3. These substituents not only influence the physical properties of the compound but also play a crucial role in its biological activity.

Recent studies have highlighted the potential of 1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid as a precursor for the synthesis of bioactive compounds. For instance, researchers have explored its use in the development of anti-inflammatory agents, antioxidants, and neuroprotective drugs. The presence of the carboxylic acid group allows for further functionalization, enabling the creation of derivatives with enhanced pharmacological profiles.

One of the most promising applications of this compound lies in its ability to act as a building block in medicinal chemistry. By modifying the substituents on the dihydropyridine ring, scientists can tailor the molecule to target specific biological pathways or receptors. For example, studies have shown that derivatives of this compound can modulate nuclear factor-kappa B (NF-kB) signaling, which is implicated in various inflammatory diseases.

In addition to its therapeutic potential, 1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid has also been investigated for its role in green chemistry and sustainable synthesis methods. Researchers have developed efficient catalytic routes to synthesize this compound using environmentally friendly reagents and conditions. These advancements not only reduce the environmental footprint of chemical synthesis but also make the compound more accessible for large-scale production.

The structural features of this compound also make it an attractive candidate for studying bioisosterism, where slight modifications to a molecule can lead to significant changes in its pharmacokinetic properties. For instance, replacing the methoxy group with other electron-donating or withdrawing groups can alter the compound's solubility, permeability, and metabolic stability.

Furthermore, computational studies have provided insights into the molecular interactions of this compound with biological targets. Using techniques such as molecular docking and dynamics simulations, researchers have identified key residues on target proteins that are critical for binding affinity. These findings are invaluable for designing more potent and selective derivatives.

In conclusion, 1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a versatile compound with diverse applications in organic synthesis and drug discovery. Its unique structure and functional groups make it an ideal candidate for exploring new therapeutic avenues while adhering to principles of sustainability and green chemistry.

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